2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic compound that features a combination of piperidine, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
Target of Action
The compound, also known as (4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone, has been reported to have a multi-targeted potential in the management of Alzheimer’s disease . It has been found to interact with targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
The compound’s mode of action involves preventing β-sheet aggregation and fibril formation . It has been suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been found to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathogenesis of Alzheimer’s disease. It has been found to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of toxic Aβ aggregates, which are a key feature in the pathogenesis of Alzheimer’s disease.
Pharmacokinetics
The compound’s ability to exert neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation suggests that it may have favorable bioavailability and distribution characteristics
Result of Action
The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction . Finally, the triazole and piperidine moieties are coupled with a pyridine derivative under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A precursor in the synthesis of the target compound, known for its role as a monoamine releasing agent.
2-Benzylpiperidine: Another related compound with similar pharmacological properties.
Benzylpiperazine: Shares structural similarities and is used in various pharmacological studies.
Uniqueness
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is unique due to its multi-targeted approach in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and provide neuroprotection makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c32-26(30-17-14-21(15-18-30)19-20-9-3-1-4-10-20)24-25(23-13-7-8-16-27-23)31(29-28-24)22-11-5-2-6-12-22/h1-13,16,21H,14-15,17-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWJCGCAMCHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.